molecular formula C24H50O7S B13070770 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol

2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol

Cat. No.: B13070770
M. Wt: 482.7 g/mol
InChI Key: APOIFWJNLAELBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol is a compound characterized by its unique structure, which includes multiple ether linkages and a terminal thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol typically involves the stepwise addition of ethylene oxide units to a thiol precursor. The reaction conditions often require the presence of a strong base, such as sodium hydride, to deprotonate the thiol group and facilitate the nucleophilic attack on the ethylene oxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Thioethers or other substituted products.

    Addition: Thioether derivatives.

Scientific Research Applications

2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol involves its ability to form covalent bonds with other molecules through its thiol group. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby influencing various biochemical pathways. The compound’s multiple ether linkages also contribute to its solubility and stability in different environments .

Comparison with Similar Compounds

Uniqueness: 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol is unique due to its extended chain length and the presence of multiple ether linkages, which enhance its solubility and reactivity. The terminal thiol group provides a versatile functional handle for various chemical modifications, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C24H50O7S

Molecular Weight

482.7 g/mol

IUPAC Name

11-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane-1-thiol

InChI

InChI=1S/C24H50O7S/c1-25-12-13-27-16-17-29-20-21-31-23-22-30-19-18-28-15-14-26-11-9-7-5-3-2-4-6-8-10-24-32/h32H,2-24H2,1H3

InChI Key

APOIFWJNLAELBI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCCCCCCCCCCS

Origin of Product

United States

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